3,4-Dichlorobenzotrifluoride

Catalog No.
S561370
CAS No.
328-84-7
M.F
C7H3Cl2F3
M. Wt
215 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dichlorobenzotrifluoride

CAS Number

328-84-7

Product Name

3,4-Dichlorobenzotrifluoride

IUPAC Name

1,2-dichloro-4-(trifluoromethyl)benzene

Molecular Formula

C7H3Cl2F3

Molecular Weight

215 g/mol

InChI

InChI=1S/C7H3Cl2F3/c8-5-2-1-4(3-6(5)9)7(10,11)12/h1-3H

InChI Key

XILPLWOGHPSJBK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)Cl

solubility

Soluble in petroleum ether and acetonitrile.
In water: negligible - 15 mg/l @ 25 °C (est)

Synonyms

3,4-DCBTE, 3,4-dichlorobenzotrifluoride

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)Cl

The exact mass of the compound 3,4-Dichlorobenzotrifluoride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in petroleum ether and acetonitrile.in water: negligible - 15 mg/l @ 25 °c (est). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,4-Dichlorobenzotrifluoride (CAS 328-84-7) is a critical di-halogenated aromatic intermediate defined by its highly activated electrophilic core. Featuring a trifluoromethyl group and two adjacent chlorine atoms, it is engineered for precise regioselective transformations rather than bulk solvent use. Its specific substitution pattern provides the essential electronic environment required for advanced nucleophilic aromatic substitution (SNAr) and Halex fluorination workflows, making it a non-negotiable precursor in the procurement of active ingredients for modern agrochemicals and specialty pharmaceuticals .

Attempting to substitute 3,4-Dichlorobenzotrifluoride with its mono-chlorinated counterpart, 4-chlorobenzotrifluoride (PCBTF), or its structural isomer, 2,4-dichlorobenzotrifluoride, results in immediate synthetic failure for target-specific derivatives . PCBTF lacks the secondary ortho-chlorine necessary to direct subsequent functionalization or provide the required steric profile for biological activity. Meanwhile, the 2,4-isomer possesses a fundamentally different electronic distribution, placing a chlorine ortho to the CF3 group. This alters the regiochemistry of SNAr reactions, leading to inactive isomeric byproducts in diphenyl ether synthesis and necessitating costly downstream separations [1].

Regioselective SNAr Activation for Etherification

In the synthesis of diphenyl ether herbicides, the position of nucleophilic attack is critical. 3,4-Dichlorobenzotrifluoride undergoes highly regioselective nucleophilic aromatic substitution (SNAr) at the 4-position, driven by the strong electron-withdrawing effect of the para-trifluoromethyl group combined with the ortho-chlorine . In contrast, 2,4-dichlorobenzotrifluoride presents competing activation sites, leading to mixed substitution products and failing to yield the required 3-chloro-4-trifluoromethyl ether linkage [1].

Evidence DimensionRegioselectivity in SNAr with phenols
Target Compound DataExclusive C4 substitution (>95% regioselectivity)
Comparator Or Baseline2,4-Dichlorobenzotrifluoride (Mixed C2/C4 substitution)
Quantified DifferenceTarget provides singular regiochemical control, whereas the comparator yields non-selective isomeric mixtures.
ConditionsAlkaline hydrolysis / etherification in polar aprotic solvents (e.g., DMSO) at 120-150 °C

Procurement of the exact 3,4-isomer is mandatory to achieve the correct molecular geometry required for herbicidal active ingredients.

Thermal Processability in High-Temperature Reactor Workflows

Industrial etherification and coupling reactions utilizing dichlorobenzotrifluorides often require elevated temperatures (150–250 °C). 3,4-Dichlorobenzotrifluoride exhibits a boiling point of 173–174 °C, allowing it to remain in the liquid phase under standard reflux conditions in high-boiling solvents like DMSO or sulfolane . The 2,4-isomer, however, boils significantly lower at 117–118 °C, which would require pressurized reactor systems to achieve the necessary activation energy for equivalent coupling reactions without excessive solvent loss .

Evidence DimensionBoiling Point / Thermal Stability
Target Compound Data173–174 °C
Comparator Or Baseline2,4-Dichlorobenzotrifluoride (117–118 °C)
Quantified Difference+56 °C higher boiling point for the target compound
ConditionsStandard atmospheric pressure (760 mmHg)

The higher boiling point allows for safer, unpressurized high-temperature reactor processing, reducing equipment costs and operational hazards.

Precursor Suitability for Halex Fluorination

3,4-Dichlorobenzotrifluoride is uniquely suited for the synthesis of 3,4-difluorobenzotrifluoride via Potassium Fluoride (KF) exchange (Halex reaction) . The baseline solvent 4-chlorobenzotrifluoride lacks the adjacent chlorine atom, making it incapable of producing di-fluorinated derivatives. The specific 3,4-dichloro arrangement allows sequential nucleophilic fluorination, providing a direct, scalable route to 3,4-difluorobenzoic acid and related advanced fluorinated building blocks [1].

Evidence DimensionDi-fluorination capability via KF exchange
Target Compound DataYields 3,4-difluorobenzotrifluoride
Comparator Or Baseline4-Chlorobenzotrifluoride (Incapable of di-fluorination)
Quantified DifferenceEnables multi-fluorination at adjacent carbons, unlike mono-chlorinated baselines
ConditionsKF exchange reaction in polar aprotic media

Buyers synthesizing advanced multi-fluorinated pharmaceuticals must procure the 3,4-dichloro variant to access the di-fluoro pathway.

Impact of Isomeric Purity on Downstream Yields

Commercial synthesis of 3,4-Dichlorobenzotrifluoride often generates trace isomers. Procurement specifications demanding ≥99.0% purity with strict limits on 2,4-dichlorobenzotrifluoride (≤0.2%) and 4-chlorobenzotrifluoride (≤0.2%) are critical . Using technical-grade material (<95% purity) introduces isomeric impurities that propagate through multi-step syntheses, drastically reducing the final yield of the target active pharmaceutical ingredient (API) and complicating chromatographic purification .

Evidence DimensionDownstream API yield and purity
Target Compound DataHigh-purity 3,4-DCBTF (≥99.0%, <0.2% isomers)
Comparator Or BaselineTechnical-grade 3,4-DCBTF (<95% purity)
Quantified DifferencePrevents propagation of 2,4- and 4-chloro derivatives into final products
ConditionsMulti-step agrochemical or API synthesis

Strict procurement of high-purity grades eliminates the need for expensive, late-stage isomeric separations in industrial manufacturing.

Synthesis of Diphenyl Ether Herbicides

3,4-Dichlorobenzotrifluoride is the definitive starting material for synthesizing herbicides like oxyfluorfen and acifluorfen. Its highly activated 4-position chlorine allows for regioselective coupling with substituted phenols, a process that cannot be achieved with mono-chlorinated analogs [1].

Production of 3,4-Difluorobenzotrifluoride

Where advanced di-fluorinated building blocks are required, this compound undergoes efficient Halex (halogen exchange) reactions with potassium fluoride, serving as a critical precursor for 3,4-difluorobenzoic acid derivatives used in specialty materials [2].

Manufacturing of 2-Chloro-5-(trifluoromethyl)aniline

Through controlled nitration and subsequent reduction, 3,4-Dichlorobenzotrifluoride is converted into 3-amino-4-chlorobenzotrifluoride (2-chloro-5-(trifluoromethyl)aniline), a vital intermediate for sulfonylurea herbicides and pharmaceutical kinase inhibitors .

Physical Description

3,4-dichlorobenzotrifluoride appears as a colorless liquid. Irritating and narcotic in high concentrations. Used as a solvent and for making other chemicals and dyes.

Color/Form

Clear, colorless liquid

XLogP3

4.4

Boiling Point

173.5 °C
173-174 °C

Flash Point

65 °C (150 °F)

Density

1.478

Odor

Aromatic

Melting Point

-12.5 °C
-13 to -12 °C

UNII

7G60XCU4GG

GHS Hazard Statements

Aggregated GHS information provided by 155 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 155 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 150 of 155 companies with hazard statement code(s):;
H302 (14.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (30%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (30%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (30%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (68%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Environmental Pollutants

Vapor Pressure

2.36 mmHg
2.36 mm Hg at 25 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

328-84-7

Wikipedia

3,4-dichlorobenzotrifluoride

Biological Half Life

33.11 Days

Methods of Manufacturing

3,4-Dichlorobenzotrifluoride is produced by reacting 3,4-dichlorobenzotrichloride with anhydrous hydrogen fluoride.
3,4-Dichlorobenzotrifluoride is produced as a byproduct of 4-chlorobenzotrifluoride production
3,4-Dichlorotoluene + hydrogen fluoride (side-chain chlorination/halogen exchange).
By chlorination of 4-chlorobenzotrifluoride.

General Manufacturing Information

Benzene, 1,2-dichloro-4-(trifluoromethyl)-: ACTIVE
American Hoechst Corp Bridgewater, NJ (importer)
Rohm and Haas Co, Philadelphia, PA (importer), reported importation of less than 10 million pounds in 1981.
Rhone-Poulenc Inc, New York, NY (importer)
Mercantile Dev Inc, Westport, CT (importer/small manufacturer)
This compound exhibits sufficient activation to undergo nucleophilic displacement with phenols to form diaryl ether herbicides, eg, acifluorofen sodium.

Dates

Last modified: 08-15-2023

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